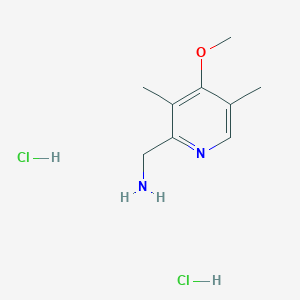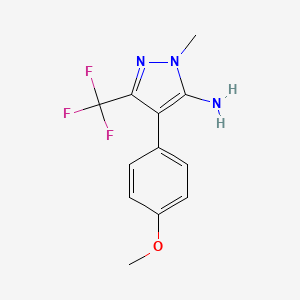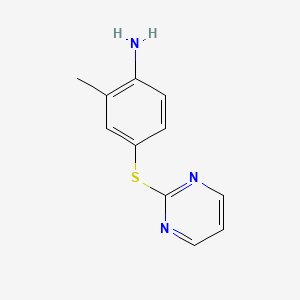
2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline
説明
“2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline” is a chemical compound with the CAS Number: 1155909-91-3 . It has a molecular weight of 217.29 . The IUPAC name for this compound is 2-methyl-4-(2-pyrimidinylsulfanyl)aniline .
Molecular Structure Analysis
The InChI code for “2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline” is 1S/C11H11N3S/c1-8-7-9 (3-4-10 (8)12)15-11-13-5-2-6-14-11/h2-7H,12H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 217.29 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.科学的研究の応用
Anti-Inflammatory Applications
Pyrimidine derivatives, including 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline, have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This makes them potential candidates for the development of new anti-inflammatory drugs.
Anticancer Activity
The compound’s role in cancer research is significant due to its potential as a dual inhibitor of Mer and c-Met kinases . These kinases are often overexpressed in various tumors, and inhibiting them can be an effective strategy for tumor treatment. The synthesis of 2-substituted aniline pyrimidine derivatives, including this compound, could lead to potent antitumor drugs.
Synthesis of Medicinal Agents
2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline can be used in the synthesis of various medicinal agents. Its structure allows for the creation of drugs with improved medicinal chemistry properties, serving as a bioisostere for phenyl and other aromatic π systems . This versatility is crucial for developing new medications for previously untreatable conditions.
Antibacterial and Antiviral Properties
Pyrimidine-based drugs, including those derived from 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline, have shown promise in treating bacterial and viral infections . Their structural diversity and synthetic accessibility make them suitable for creating a wide range of antimicrobial agents.
Neurological Disorder Treatments
The compound’s derivatives are also being explored for their potential in treating neurological disorders . Due to its broad biological activity, it can be used to develop CNS-active agents, calcium channel blockers, and antidepressants.
Chronic Pain and Diabetes Mellitus Management
Research has indicated that pyrimidine derivatives can play a role in managing chronic pain and diabetes mellitus . Their ability to act on various biological targets makes them valuable for creating drugs that can alleviate chronic pain or help regulate blood sugar levels.
Safety and Hazards
特性
IUPAC Name |
2-methyl-4-pyrimidin-2-ylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-8-7-9(3-4-10(8)12)15-11-13-5-2-6-14-11/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQQDMCLEHUURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC2=NC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




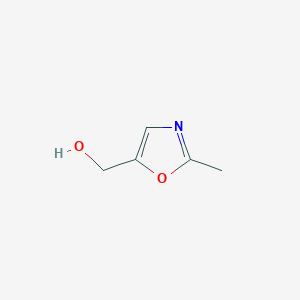
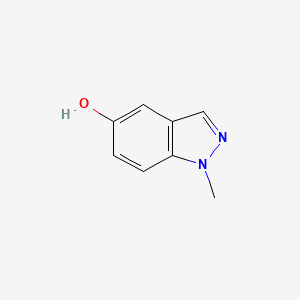
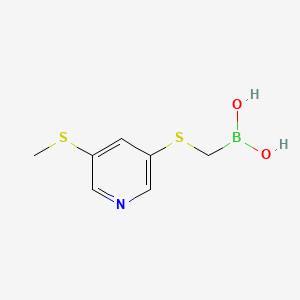
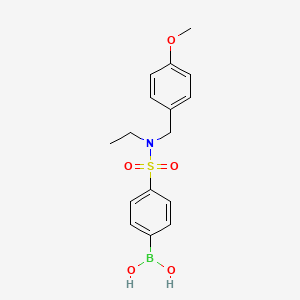
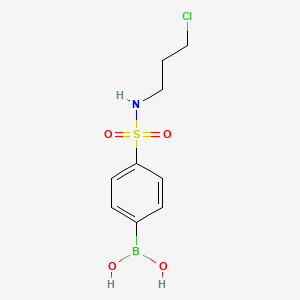
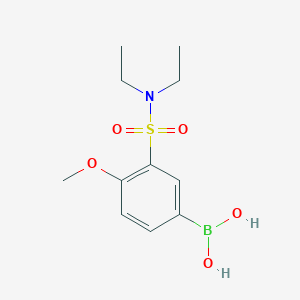

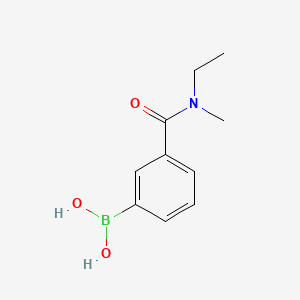
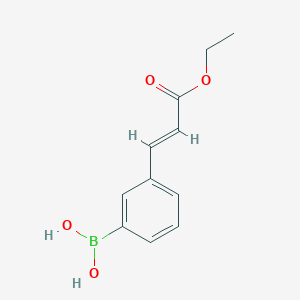
![3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B1418440.png)
![(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride](/img/structure/B1418441.png)
